molecular formula C19H21N5O2 B6782785 [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone

[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone

Cat. No.: B6782785
M. Wt: 351.4 g/mol
InChI Key: MDHUIKMXRZZYFL-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a triazole ring, an azetidine ring, and a quinoline moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDC, DCC

    Solvents: Methanol, dichloromethane, acetonitrile

Major Products

    Oxidation Products: Oxidized derivatives of the quinoline ring

    Reduction Products: Reduced forms of the triazole or quinoline rings

    Substitution Products: Substituted derivatives at the triazole or quinoline rings

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone involves its interaction with specific molecular targets. The triazole and quinoline rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxyquinolin-3-yl)methanone
  • [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(2-methylquinolin-3-yl)methanone
  • [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-ethylquinolin-3-yl)methanone

Uniqueness

The uniqueness of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical properties, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-11-17(7-14-5-6-16(26-4)8-18(14)20-11)19(25)23-9-15(10-23)24-13(3)21-12(2)22-24/h5-8,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHUIKMXRZZYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N3CC(C3)N4C(=NC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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